{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid
Description
{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid (CAS: 2108442-33-5) is an indole derivative with a molecular formula of C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol . Structurally, it features a 3-methylbutyl group substituted at the 1-position of the indole ring and an oxyacetic acid moiety at the 4-position. This compound is of interest in medicinal chemistry due to the versatility of indole scaffolds in drug discovery, particularly in modulating enzyme activity or receptor binding .
Properties
IUPAC Name |
2-[1-(3-methylbutyl)indol-4-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(2)6-8-16-9-7-12-13(16)4-3-5-14(12)19-10-15(17)18/h3-5,7,9,11H,6,8,10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHVPFDRVATBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=CC2=C1C=CC=C2OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution with 3-Methylbutyl Group: The indole core is then alkylated with 3-methylbutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of Acetic Acid Moiety: The final step involves the esterification of the indole derivative with chloroacetic acid in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced indole derivatives.
Substitution: It can participate in electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, {[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may serve as a lead compound for the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Indole derivatives have been shown to interact with various biological targets, making them promising candidates for drug development. This compound may be explored for its potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of {[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings
Substitution Position and Functional Groups The target compound’s 3-methylbutyl group at the indole 1-position distinguishes it from simpler methyl-substituted analogs (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) . The oxyacetic acid group at the 4-position contrasts with analogs bearing acetic acid directly attached to the indole ring (e.g., 2-(3-Methyl-1H-indol-1-yl)acetic acid) . The ether linkage may reduce acidity compared to direct carboxylate attachment, altering solubility and binding interactions.
Physicochemical Properties
- The higher molecular weight (261.32 vs. 189.21–277.27) and branched alkyl chain suggest reduced aqueous solubility compared to smaller derivatives but increased compatibility with hydrophobic binding pockets .
- The methyl ester derivative (CAS 737816-56-7) exemplifies how esterification of the acetic acid group can modulate bioavailability, as esters are typically more lipophilic than free acids .
However, amino-substituted derivatives (e.g., CAS 1000058-38-7) may require specialized handling due to reactive functional groups .
Synthetic Relevance
- The synthesis of indole derivatives often employs coupling reagents like TBTU and bases such as Et₃N, as seen in the preparation of indole-3-butyric acid analogs . Similar strategies may apply to the target compound, though its 3-methylbutyl group could necessitate tailored purification steps.
Implications for Research and Development
The structural uniqueness of this compound positions it as a candidate for exploring structure-activity relationships (SAR) in drug discovery. Its enhanced lipophilicity may be advantageous in targeting intracellular enzymes (e.g., histone deacetylases) , while the oxyacetic acid group offers a handle for further derivatization. Comparative studies with simpler analogs could elucidate the role of substitution patterns in pharmacokinetics and efficacy.
Biological Activity
Overview
{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid is a synthetic compound belonging to the indole derivative class, which is recognized for its diverse biological activities. The compound's structure features a 3-methylbutyl group and an acetic acid moiety, contributing to its unique properties and potential therapeutic applications. This article delves into the biological activity of this compound, discussing its mechanisms, effects on various biological systems, and potential applications in medicine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of receptors or enzymes, influencing various physiological pathways. Research indicates that indole derivatives can exhibit antimicrobial , antiviral , and anticancer properties, making them valuable in drug development.
Antimicrobial Activity
Indole derivatives have been shown to possess significant antimicrobial properties. Studies suggest that this compound may inhibit the growth of various bacteria and fungi. The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, related indole compounds have been shown to selectively inhibit the viability of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer) through mechanisms involving DNA intercalation and modulation of cell cycle progression .
Case Studies
- Cell Viability Assays : In vitro studies using various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.
- Animal Models : In vivo studies on S180 mouse models indicated that administration of the compound resulted in reduced tumor growth without significant toxicity at higher doses (LD50 > 890 μmol kg) .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Naturally occurring plant hormone | Plant growth regulation |
| Indole-3-butyric acid | Butyric group instead of methylbutyl | Similar anticancer properties |
| This compound | Unique substitution pattern | Antimicrobial, antiviral, anticancer |
The distinct substitution pattern of this compound differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.
Research Findings
Recent studies have highlighted the potential of indole derivatives in treating various diseases:
- Antiviral Activity : Compounds within this class have shown promise against viral infections by disrupting viral replication processes.
- Inflammatory Conditions : The anti-inflammatory properties observed in some indole derivatives suggest potential applications in treating conditions like arthritis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
